REACTION_SMILES
|
[ClH:21].[N:22](=[O:23])[O-:24].[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][C:8](=[O:9])[NH:10][CH:11]([CH2:12][SH:13])[C:14](=[O:15])[NH:16][CH2:17][C:18](=[O:19])[OH:20].[Na+:25].[OH2:26]>>[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][C:8](=[O:9])[NH:10][CH:11]([CH2:12][S:13][N:22]=[O:23])[C:14](=[O:15])[NH:16][CH2:17][C:18](=[O:19])[OH:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[ClH:21].[N:22](=[O:23])[O-:24].[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][C:8](=[O:9])[NH:10][CH:11]([CH2:12][SH:13])[C:14](=[O:15])[NH:16][CH2:17][C:18](=[O:19])[OH:20].[Na+:25].[OH2:26]>>[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][C:8](=[O:9])[NH:10][CH:11]([CH2:12][S:13][N:22]=[O:23])[C:14](=[O:15])[NH:16][CH2:17][C:18](=[O:19])[OH:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |